molecular formula C12H13N3O2 B1301091 4-(4,6-Dimethoxypyrimidin-2-yl)aniline CAS No. 387350-86-9

4-(4,6-Dimethoxypyrimidin-2-yl)aniline

Cat. No. B1301091
M. Wt: 231.25 g/mol
InChI Key: QMGUXTLACGZGBE-UHFFFAOYSA-N
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Description

The compound 4-(4,6-Dimethoxypyrimidin-2-yl)aniline is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this compound is the presence of methoxy groups at the 4 and 6 positions on the pyrimidine ring, which can influence its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, the synthesis of 2-(4,6-Dimethoxypyrimidin-2-ylsulfanyl)-N-phenylbenzamide involved the reaction of a dimethoxypyrimidinyl sulfanyl compound with aniline, using dicyclohexylcarbodiimide as a catalyst in dichloromethane . Although this does not directly describe the synthesis of 4-(4,6-Dimethoxypyrimidin-2-yl)aniline, it provides insight into the type of chemical reactions that can be used to introduce an aniline group to a pyrimidine ring.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be quite complex. In the case of the related compound mentioned earlier, the pyrimidine ring and the benzene rings are not coplanar, showing significant dihedral angles . This non-planarity can affect the molecule's interaction with biological targets and its overall chemical reactivity.

Chemical Reactions Analysis

Pyrimidine derivatives can participate in various chemical reactions. Cross-coupling reactions of pyrimidin-2-yl sulfonates with anilines have been reported to yield C2-arylamino pyrimidines under mild conditions . This suggests that 4-(4,6-Dimethoxypyrimidin-2-yl)aniline could potentially be synthesized through a similar cross-coupling strategy.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives like 4-(4,6-Dimethoxypyrimidin-2-yl)aniline can be influenced by the substituents on the pyrimidine ring. For example, the presence of electron-donating methoxy groups could affect the electron density of the ring, potentially impacting its reactivity and interactions with biological targets . The exact physical properties such as melting point, solubility, and stability would require empirical data, which is not provided in the current dataset.

Relevant Case Studies

While the provided papers do not directly discuss 4-(4,6-Dimethoxypyrimidin-2-yl)aniline, they do provide valuable information on related compounds. For instance, substituted 4-anilino pyrimidines have been studied for their role as apoptosis inducers in cancer cells, with structure-activity relationship (SAR) studies highlighting the importance of substituents on the anilino ring for biological activity . Additionally, 4,6-bis anilino pyrimidines have been identified as inhibitors of cyclin-dependent kinase 4 (CDK4), a key protein involved in cell cycle regulation . These case studies underscore the potential of pyrimidine derivatives in therapeutic applications.

Scientific Research Applications

Genotoxic Activities of Aniline and Its Metabolites

A review by Bomhard and Herbold (2005) discusses the genotoxic potential of aniline and its metabolites, including their carcinogenic activity in the spleen of rats. The study examines the relationship between the chemical properties of aniline derivatives and their biological effects, specifically looking at the genotoxicity database and considering oxidative stress mechanisms. This research highlights the importance of understanding the toxicological profiles of aniline derivatives in environmental and occupational health (Bomhard & Herbold, 2005).

Chemical Fixation of CO2 with Aniline Derivatives

Vessally et al. (2017) explore the use of aniline derivatives, including 4-(4,6-dimethoxypyrimidin-2-yl)aniline, in the chemical fixation of CO2 to synthesize functionalized azole compounds. This process represents a novel and environmentally friendly approach to utilizing CO2 as a feedstock in organic synthesis, offering a pathway to valuable chemicals from an abundant and renewable resource (Vessally et al., 2017).

Importance of Hybrid Catalysts in Synthesis

Parmar, Vala, and Patel (2023) discuss the synthesis of pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts, including the application of aniline derivatives. This review highlights the significance of these catalysts in developing medicinal and pharmaceutical compounds, showcasing the versatility of aniline derivatives in facilitating complex chemical reactions (Parmar et al., 2023).

Analytical Methods in Determining Antioxidant Activity

Munteanu and Apetrei (2021) review analytical methods used in determining antioxidant activity, which includes the study of aniline derivatives. This research emphasizes the role of aniline derivatives in biochemical assays for assessing the antioxidant capacity of various samples, illustrating the relevance of these compounds in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

properties

IUPAC Name

4-(4,6-dimethoxypyrimidin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-16-10-7-11(17-2)15-12(14-10)8-3-5-9(13)6-4-8/h3-7H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGUXTLACGZGBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)C2=CC=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371206
Record name 4-(4,6-Dimethoxypyrimidin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,6-Dimethoxypyrimidin-2-yl)aniline

CAS RN

387350-86-9
Record name 4-(4,6-Dimethoxypyrimidin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,6-Dimethoxypyrimidin-2-yl)aniline
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